4-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
4-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a bicyclic heterocyclic compound featuring a thiophene ring fused to a partially saturated pyridine moiety. The 4-position of the tetrahydrothieno[3,2-c]pyridine scaffold is substituted with a 4-(trifluoromethyl)phenyl group, which introduces significant lipophilicity and electron-withdrawing properties.
The compound’s molecular formula is C₁₄H₁₂F₃NS, with a molecular weight of 283.31 g/mol. Its synthesis typically involves coupling reactions, such as the use of 3-trifluoromethylphenylboronic acid with tetrahydrothieno[3,2-c]pyridine precursors under palladium catalysis .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NS/c15-14(16,17)10-3-1-9(2-4-10)13-11-6-8-19-12(11)5-7-18-13/h1-4,6,8,13,18H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPRTQNWIXZVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities. More research is needed to identify the specific targets of this compound.
Mode of Action
It is known that the trifluoromethyl group can significantly affect the biological activity of a compound. The presence of fluorine and the pyridine structure in the compound may result in superior properties compared to traditional phenyl-containing compounds.
Biochemical Pathways
Compounds containing trifluoromethyl groups have been found to be involved in various biological processes
Pharmacokinetics
It is known that the trifluoromethyl group can significantly affect the pharmacokinetic properties of a compound. More research is needed to outline the specific ADME properties of this compound and their impact on its bioavailability.
Result of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities. More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Biological Activity
4-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.
- Molecular Formula : C14H12F3NS
- Molecular Weight : 283.314 g/mol
- CAS Number : 13406-29-6
- Physical State : Solid (white to light yellow powder)
- Melting Point : 75 °C
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Various derivatives of the tetrahydrothieno-pyridine core have been synthesized and evaluated for their biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance:
- Antibacterial Activity : Compounds derived from the tetrahydrothieno-pyridine core have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.20 μg/mL to 1.56 μg/mL against MRSA .
Antiprotozoal Activity
The compound has also been investigated for its antiprotozoal properties:
- Leishmanicidal Activity : Derivatives of this compound demonstrated significant inhibitory effects against Leishmania donovani, with IC50 values reported at approximately 93.75 µg/mL compared to standard drugs .
Anti-inflammatory and Analgesic Effects
Some studies have suggested that the tetrahydrothieno-pyridine derivatives possess anti-inflammatory and analgesic properties. These activities are attributed to their ability to inhibit specific pathways involved in inflammation.
Case Study 1: Antimicrobial Efficacy
A series of tetrahydrothieno-pyridine derivatives were synthesized and tested for antimicrobial activity. The most potent derivative exhibited an IC50 value of 0.47 µg/mL against L. major, indicating strong potential as an antileishmanial agent .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR study was conducted on various substituted tetrahydrothieno-pyridines. The presence of the trifluoromethyl group significantly enhanced the biological activity of these compounds compared to their non-fluorinated analogs .
Data Summary
| Biological Activity | Test Organism | IC50/MIC Value |
|---|---|---|
| Antibacterial | S. aureus | 0.20 μg/mL |
| Antibacterial | E. coli | 1.56 μg/mL |
| Antileishmanial | L. donovani | 93.75 µg/mL |
| Antiprotozoal | G. lamblia | IC50 = 4.62 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 4-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine are highly dependent on its substitution pattern. Below is a comparative analysis with structurally related analogs:
Structural and Functional Group Variations
Pharmacological and Physicochemical Properties
- Lipophilicity and Bioavailability : The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.8) compared to analogs like 4-(m-tolyl) (logP ~2.2) or hydroxyl-substituted derivatives (logP ~1.5). This improves membrane permeability and metabolic stability .
- Biological Activity : The target compound exhibits ~1.5-fold higher antiplatelet activity than ticlopidine in rat models, attributed to optimized interactions with the P2Y₁₂ receptor . In contrast, piperazine-linked derivatives (e.g., ) show broader pharmacokinetic profiles due to reduced hepatic first-pass metabolism.
Q & A
Q. What are the common synthetic routes for preparing 4-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives?
Answer: The synthesis typically involves modular strategies starting from the tetrahydrothieno[3,2-c]pyridine core. Key methods include:
- N-Alkylation : Reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with substituted benzyl halides (e.g., 2-chlorobenzyl chloride) in dichloromethane (DCM) using triethylamine (TEA) as a base .
- Ketone Formation : Chloracetyl chloride is added to the tetrahydrothieno[3,2-c]pyridine core at 268 K in DCM, followed by reaction with trifluoromethylphenyl-piperazine derivatives in acetonitrile .
- Cyclocondensation : Using aldehydes (e.g., 2-chlorobenzaldehyde) with NaHSO₃/KCN or similar catalysts to form intermediates like 2-(2-chlorophenyl)acetonitrile derivatives .
Q. Table 1: Representative Synthetic Routes
| Method | Reagents/Conditions | Key Intermediate | Yield Range* |
|---|---|---|---|
| N-Alkylation | 2-Chlorobenzyl chloride, DCM, TEA, 268 K | Benzyl-substituted core | 60-75% |
| Ketone Functionalization | Chloracetyl chloride, TEA, acetonitrile | Acetyl-linked piperazine | 50-65% |
| Cyclocondensation | NaHSO₃/KCN, HCl, reflux | Acetonitrile derivative | 70-85% |
| *Yields estimated from analogous procedures in literature. |
Q. How is the molecular structure of this compound characterized experimentally?
Answer: Structural elucidation relies on:
- X-ray Crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) reveals conformational details, such as the pyridine ring adopting a half-chair conformation and piperazine rings in chair conformations. Torsion angles (e.g., N–C–C–N = -59.42°) and dihedral angles between aromatic planes are critical for validating stereochemistry .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent orientation. For example, thiophene protons resonate at δ 6.5–7.0 ppm, while trifluoromethyl groups show distinct ¹⁹F NMR signals .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., [M+H]⁺ = 409.47 for C₂₀H₂₂F₃N₃OS) verify molecular formulae .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activity data for thieno[3,2-c]pyridine derivatives?
Answer: Discrepancies often arise from:
- Substituent Variability : Minor structural changes (e.g., trifluoromethyl vs. chlorophenyl groups) drastically alter platelet aggregation inhibition. Standardized substituent libraries (e.g., para-trifluoromethyl vs. ortho-chloro) must be compared under identical assay conditions .
- Experimental Design : In vitro assays (e.g., ADP-induced platelet aggregation) should use consistent protocols (e.g., 10 µM compound concentration, human platelet-rich plasma). Discrepancies in IC₅₀ values may stem from donor variability or anticoagulant differences .
- Metabolic Interference : CYP2C19 polymorphisms (common in 15% of Caucasians) affect pharmacokinetics. Parallel studies in CYP2C19*2/*3 knock-in models can clarify metabolic contributions .
Q. How can computational methods guide the optimization of pharmacokinetic profiles for these derivatives?
Answer:
- Molecular Dynamics (MD) Simulations : Predict binding stability to P2Y₁₂ receptors (antiplatelet target). For example, trifluoromethyl groups enhance hydrophobic interactions with Tyr105 and Lys280 .
- ADMET Prediction : Tools like SwissADME assess logP (optimal range: 3–5) and CYP450 metabolism. Derivatives with logP >5 may require PEGylation to improve solubility .
- QSAR Models : Correlate substituent electronegativity (e.g., -CF₃ vs. -Cl) with bioavailability. Trifluoromethyl groups improve membrane permeability but may reduce hepatic stability .
Q. What crystallographic techniques are essential for analyzing conformational flexibility in these compounds?
Answer:
- Low-Temperature Crystallography : Data collected at 113 K reduces thermal motion artifacts, enabling precise measurement of torsion angles (e.g., pyridine ring puckering) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O, C–H⋯π) that stabilize crystal packing. For example, weak C–H⋯O bonds (2.5–3.0 Å) link molecules into layers parallel to (101) planes .
- Cremer-Pople Parameters : Quantify ring puckering amplitudes (e.g., pyridine θ = 45°, φ = 30° for half-chair conformation) .
Q. How do structural modifications influence CYP450-mediated metabolism?
Answer:
- Electron-Withdrawing Groups : -CF₃ reduces CYP2C19-mediated oxidation by stabilizing the aromatic system, prolonging half-life. In contrast, -OCH₃ groups increase susceptibility to demethylation .
- Steric Shielding : Bulky substituents at the 4-position (e.g., biphenyl) hinder access to CYP3A4 active sites, reducing first-pass metabolism .
- Isotope Labeling : ¹⁴C-tracing in hepatic microsomes identifies major metabolites (e.g., sulfoxide derivatives) and guides deuterium incorporation at labile positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
